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molecular formula C7H4F3NaO4S B8482991 Sodium 4-(trifluoromethoxy)benzenesulfonate

Sodium 4-(trifluoromethoxy)benzenesulfonate

Cat. No. B8482991
M. Wt: 264.16 g/mol
InChI Key: LFGFWMLYHKXFGU-UHFFFAOYSA-M
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Patent
US08628682B2

Procedure details

A 100 mL flask equipped with a stir-bar and a nitrogen bubbler was charged with (trifluoromethoxy)-benzene (5.015 g) at room temperature. Oleum (15% SO3, 9.30 g) was added to the above flask at 10° C. The reaction mixture was allowed to warm to room temperature and stirred at room temperature for 15 h. A sodium hydroxide solution (7.75 g, in 23 mL water) was slowly added to the reaction mixture while the reaction mixture was cooled with an ice-water bath. The resulting solid was collected by filtration, dried under vacuum, and then extracted with refluxing ethanol. The ethanol solution was dried to give sodium 4-(trifluoromethoxy)benzenesulfonate (3FMBSNa) 2.0 g (yield 24%): 1H NMR (D2O) 7.45 (d, J=9 Hz, 2H), 7.89 (m, 2H) ppm; 19F NMR (D2O)-58.1 (s) ppm.
Quantity
5.015 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH:12][S:13](O)(=[O:15])=[O:14].O=S(=O)=O.[OH-].[Na+:22]>>[F:1][C:2]([F:10])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([S:13]([O-:15])(=[O:14])=[O:12])=[CH:6][CH:5]=1.[Na+:22] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5.015 g
Type
reactant
Smiles
FC(OC1=CC=CC=C1)(F)F
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL flask equipped with a stir-bar
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with an ice-water bath
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with refluxing ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethanol solution was dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)[O-])(F)F.[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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